Hyca A
Description
Taxonomic Origin of Hyca A in Australian Hybanthus calycinus (Violaceae)
This compound is a cyclotide first isolated from Hybanthus calycinus, a perennial herb endemic to the southwestern coastal regions of Western Australia. This species belongs to the Violaceae family, a lineage renowned for its prolific production of cyclotides. Hybanthus calycinus thrives in sandy soils within Banksia woodlands and shrublands, where its compact morphology (20–60 mm height) and mauve floral racemes belie its chemical sophistication. The discovery of this compound emerged from comprehensive phytochemical surveys of Australian Hybanthus species, which revealed cyclotides as dominant components of their defense systems.
The Violaceae family exhibits exceptional cyclotide diversity, with over 30,000 putative sequences predicted across its genera. Hybanthus calycinus contributes to this diversity through this compound and other cyclotides, which collectively constitute ~2.8% of the plant’s transcriptome. Field studies comparing cyclotide profiles across geographically isolated H. calycinus populations demonstrated that this compound occurs consistently, suggesting its evolutionary conservation as a defense peptide.
Cyclotide Classification: Möbius vs. Bracelet Subfamilies
Cyclotides are classified into three subfamilies: Möbius, bracelet, and trypsin inhibitor (TI). This compound belongs to the Möbius subfamily , characterized by a cis-proline residue in loop 5 that induces a 180° backbone twist. This structural feature distinguishes Möbius cyclotides from bracelet cyclotides, which lack the twist and exhibit greater sequence variability.
Structural and Functional Contrasts Between Subfamilies
This compound exemplifies Möbius subfamily adaptability, featuring a rare five-residue loop 2 (VVDTR) and a lysine-rich loop 4 that enhances its amphipathicity. These modifications expand its hydrophobic surface area while maintaining the cyclic cystine knot (CCK) scaffold critical for stability. In contrast, bracelet cyclotides dominate Violaceae cyclotide profiles (~67% of known sequences) but are less studied due to folding challenges during chemical synthesis.
Evolutionary Significance of Cyclotides in Plant Defense Systems
Cyclotides like this compound represent a paradigm of plant chemical evolution , combining stability, diversity, and bioactivity to counteract herbivores and pathogens. Their CCK framework—a cyclic backbone and three interlocking disulfide bonds—confers resistance to enzymatic degradation and extreme pH/temperature conditions, enabling persistent defense signaling.
Key Evolutionary Adaptations:
- Gene Duplication and Diversification : The Oak1–5 genes in Oldenlandia affinis (Rubiaceae) illustrate how cyclotide precursors evolve through exon shuffling and hypermutation in loop regions. Similar mechanisms in Violaceae likely drive this compound’s diversification.
- Ecological Niche Specialization : Hybanthus calycinus populations in pathogen-rich coastal environments express this compound variants with enhanced membrane-binding capacity, reflecting localized evolutionary pressures.
- Tissue-Specific Expression : Cyclotides accumulate preferentially in reproductive tissues (e.g., flowers, fruits), aligning defense investment with fitness-critical organs.
Phylogenetic analyses reveal that cyclotides arose ~50–100 million years ago, coinciding with the radiation of flowering plants. Their ubiquity in Violaceae—but sporadic occurrence in Rubiaceae and Cucurbitaceae—suggests convergent evolution under selective pressure from insect herbivory. This compound’s insecticidal activity against Lepidoptera larvae underscores this role, as its amphipathic structure disrupts midgut membranes in susceptible species.
Mechanistic Insights:
- Membrane Interaction : this compound’s lysine residues (positions 14–15) facilitate electrostatic binding to phospholipid head groups, while hydrophobic loops (e.g., VVDTR) penetrate lipid bilayers.
- Gene Regulation : Cyclotide biosynthesis in H. calycinus involves endoplasmic reticulum (ER)-localized proteases (e.g., asparaginyl endopeptidases) that excise and cyclize precursor domains.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CGETCVVDTRCYTKKCSCAWPVCMRN |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion of Contradictions and Limitations
- Contradictions: While HycA deletion increases methane dehydrogenase activity, its effect on antibiotic resistance is strain-specific. In non-CUS2B E. coli, this relationship is less pronounced, suggesting genetic background influences HycA’s role .
- Standardized MIC assays are recommended for cross-study validation .
Preparation Methods
Raw Materials and Initial Preparation
- Metal Chlorides: Magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) with purity ≥98% are used as metal sources.
- Clay Component: Kaolinite clay, purified to remove impurities, serves as the inorganic matrix.
- Organic Biomass: Sun-dried seeds of Carica papaya provide a carbonaceous template and reducing agent.
The raw materials are combined in specific weight ratios, typically totaling 10 g per batch. For example, ZnCl₂, papaya seeds, and kaolinite clay are mixed in ratios like 1:1:1 or 2:1:1, labeled as 1Z-HYCA and 2Z-HYCA respectively (similarly, MgCl₂-based samples use M prefixes).
Synthesis Procedure
- Mixing: The metal chloride, kaolinite clay, and papaya seeds are vigorously mixed in 100 mL of Millipore water to form a turbid paste.
- Aging: The paste is allowed to stand exposed to air for 24 hours to facilitate initial interactions.
- Drying: The mixture is dried in an oven at 70 °C to remove moisture.
- Calcination: The dried samples are heated in a nitrogen atmosphere (N₂) at temperatures ranging from 450 °C to 900 °C for 2 hours in a Carbolite furnace.
- Acid Washing: Post-calcination, samples are washed with 3 M nitric acid (HNO₃) for 30 minutes with intermittent stirring to remove residual impurities and enhance porosity.
- Final Drying: The acid-washed samples are filtered and dried again at 70 °C.
Sample Nomenclature and Composition
| Sample Code | ZnCl₂:Papaya Seeds:Kaolinite Clay (Weight Ratio) | Description |
|---|---|---|
| 1Z-HYCA | 1:1:1 | Equal parts of each component |
| 2Z-HYCA | 2:1:1 | Double ZnCl₂ relative to others |
| 1M-HYCA | 1:1:1 | MgCl₂-based equivalent |
| 2M-HYCA | 2:1:1 | MgCl₂-based with double metal |
Research Findings on Material Performance
- Porosity and Surface Area: Hyca A materials prepared at 500 °C and above exhibit high surface areas (~230 m²/g) and pore volumes (~0.23 cm³/g), critical for adsorption applications.
- Yield Trends: Yield decreases with increasing calcination temperature, necessitating optimization for sustainable production.
- Adsorption Efficiency: 2Z-HYCA prepared at 650 °C demonstrated excellent adsorption capabilities for anionic pollutants such as 4-nitrophenol, reducing its concentration below detection limits within 80 minutes in aqueous solutions. This indicates the material’s potential for environmental remediation.
Summary Table: Preparation Parameters and Effects
| Parameter | Range/Value | Effect on this compound Properties |
|---|---|---|
| Metal Chloride Source | MgCl₂ or ZnCl₂ | Influences chemical composition and properties |
| Weight Ratios | 1:1:1 or 2:1:1 | Alters metal content and adsorption behavior |
| Mixing Medium | Millipore water | Ensures homogenous paste formation |
| Aging Time | 24 hours | Facilitates precursor interactions |
| Drying Temperature | 70 °C | Removes moisture without decomposition |
| Calcination Temperature | 450-900 °C | Controls porosity, surface area, and yield |
| Atmosphere | Nitrogen (N₂) | Prevents oxidation during calcination |
| Acid Washing | 3 M HNO₃, 30 min | Removes impurities, enhances porosity |
| Final Drying | 70 °C | Prepares material for use |
Q & A
Q. What are the fundamental principles underlying HyCA's design in fault-tolerant deep learning systems?
HyCA (Hybrid Computing Architecture) integrates redundant computing units and adaptive fault detection mechanisms to maintain accuracy in deep learning tasks under hardware failures. Its design prioritizes dynamic resource allocation, where undamaged processing elements compensate for faulty ones, minimizing performance degradation. Experimental validation involves benchmarking against traditional redundancy methods (e.g., Triple Modular Redundancy) using metrics like Processing Element Retention (PER) and runtime efficiency under fault injection .
Q. How should researchers structure experiments to validate HyCA's computational efficiency?
- Step 1: Define baseline metrics (e.g., baseline runtime, error rates) for a target neural network (e.g., VGG, ResNet).
- Step 2: Simulate fault scenarios (e.g., random or clustered faults) using tools like PyTorch’s fault injection modules.
- Step 3: Measure HyCA’s performance via speedup ratios and accuracy retention, comparing results with redundancy-free and full-redundancy setups.
- Step 4: Replicate experiments across diverse hardware configurations to assess scalability .
Q. What statistical methods are recommended for analyzing HyCA's performance metrics?
Use non-parametric tests (e.g., Mann-Whitney U) to compare runtime distributions under varying fault rates. Correlation analysis (e.g., Spearman’s rank) can identify relationships between fault density and accuracy loss. For reproducibility, document all parameters in supplementary materials, adhering to guidelines for experimental rigor .
Advanced Research Questions
Q. How can conflicting data on HyCA's redundancy efficiency be resolved in heterogeneous computing environments?
- Method 1: Conduct sensitivity analysis to isolate variables (e.g., fault distribution, network architecture).
- Method 2: Apply meta-analysis to aggregate results from multiple studies, resolving contradictions through weighted effect sizes.
- Method 3: Validate findings using hybrid methodologies (e.g., combining simulation with physical fault injection) to reduce context-dependent biases .
Q. What strategies optimize HyCA's parameters for balancing fault tolerance and computational overhead?
- Approach 1: Use multi-objective optimization algorithms (e.g., NSGA-II) to Pareto-optimize fault tolerance and power consumption.
- Approach 2: Profile layer-specific vulnerabilities in neural networks, allocating redundancy selectively to critical layers (e.g., early convolutional layers in CNNs).
- Approach 3: Integrate runtime monitoring to dynamically adjust redundancy levels based on real-time fault detection .
Q. How does HyCA's application in hydrological modeling differ from its use in deep learning accelerators?
In hydrology, HyCA refers to a Hydrological Cycle Optimization Algorithm for spatial data analysis, focusing on parameter optimization in groundwater models. Key differences include:
- Data Type: Hydrological HyCA processes geochemical and spatial datasets, while DL-focused HyCA handles tensor operations.
- Validation: Hydrological models require field data cross-validation (e.g., aquifer samples), whereas DL models use benchmark datasets (e.g., ImageNet).
- Tools: Hydrological HyCA often interfaces with GIS software, contrasting with DL frameworks like TensorFlow .
Q. What cross-validation techniques are critical when applying HyCA to interdisciplinary research?
- Technique 1: Stratified k-fold validation to ensure representative sampling across domains (e.g., hardware faults and hydrological parameters).
- Technique 2: Leave-one-group-out validation for scenarios with clustered data (e.g., region-specific hydrological features).
- Technique 3: Bayesian hierarchical modeling to account for variability between disciplines, enhancing generalizability .
Methodological Resources
- Experimental Design: Follow structured methods sections as per Reviews in Analytical Chemistry (detailed protocols, reproducibility checks) .
- Data Contradictions: Apply QCA’s How Science Works framework for evaluating conflicting evidence .
- Interdisciplinary Alignment: Align research questions with target journal standards during literature review phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
